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Compound of Interest

Compound Name: (Rac)-AZD8186

Cat. No.: B612112 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges related to the bioavailability of (Rac)-AZD8186, a potent and selective inhibitor of

PI3Kβ and PI3Kδ.

I. Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the

preclinical development of (Rac)-AZD8186, particularly those related to its oral bioavailability.

Issue 1: Low and/or Variable Oral Bioavailability in Preclinical Species

Question: We are observing low and highly variable plasma concentrations of (Rac)-
AZD8186 after oral administration in our animal models. What are the potential causes and

how can we address this?

Answer: Low and variable oral bioavailability is a common challenge for kinase inhibitors,

which are often poorly soluble in water. The primary reasons for this issue with (Rac)-
AZD8186 could be related to its dissolution rate or permeability. Here’s a systematic

approach to troubleshoot this problem:

Step 1: Physicochemical Characterization
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A thorough understanding of the compound's properties is the first step. While specific data

for (Rac)-AZD8186's aqueous solubility and permeability are not publicly available, it is

known to have "suitable physical properties for oral administration" due to its lower

lipophilicity compared to earlier compounds in its class[1]. However, as a kinase inhibitor, it is

likely to be a Biopharmaceutics Classification System (BCS) Class II (low solubility, high

permeability) or Class IV (low solubility, low permeability) compound.

Step 2: Identify the Rate-Limiting Step

To select the right formulation strategy, you need to determine if the primary bottleneck is

dissolution or permeation. In vitro assays can provide valuable insights.

Step 3: Formulation Optimization Strategies

Based on the likely low solubility of (Rac)-AZD8186, here are several formulation strategies

to consider. Preclinical studies have successfully used a suspension of AZD8186 in

HPMC/Tween for oral dosing[2].
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Strategy Principle Advantages Considerations

Particle Size

Reduction

(Micronization/Nanoni

zation)

Increases the surface

area-to-volume ratio,

enhancing dissolution

rate.

Simple and widely

used technique.

Can lead to particle

aggregation. May not

be sufficient for very

poorly soluble

compounds.

Amorphous Solid

Dispersions

The drug is dispersed

in a polymer matrix in

an amorphous state,

which has higher

energy and thus

better solubility and

dissolution than the

crystalline form.

Significant

improvement in oral

absorption.

Potential for

recrystallization

during storage,

affecting stability.

Lipid-Based

Formulations (e.g.,

SEDDS)

The drug is dissolved

in a mixture of oils,

surfactants, and co-

solvents, which forms

a micro- or

nanoemulsion upon

contact with

gastrointestinal fluids,

increasing the drug's

solubility and

absorption.

Can significantly

enhance

bioavailability and

reduce food effects.

Requires careful

selection of

excipients to ensure

compatibility and

stability.

Cyclodextrin

Complexation

Cyclodextrins are

cyclic

oligosaccharides that

can form inclusion

complexes with

poorly soluble drugs,

increasing their

solubility.

Improves solubility

and dissolution rate.

The large size of

cyclodextrins may

limit the drug loading

capacity.

Issue 2: Discrepancy Between In Vitro Dissolution and In Vivo Performance
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Question: Our formulation of (Rac)-AZD8186 shows promising dissolution profiles in vitro,

but this is not translating to good bioavailability in vivo. What could be the reason?

Answer: This is a common issue that can arise from several factors:

Precipitation in the Gastrointestinal (GI) Tract: The formulation may initially release the

drug in a supersaturated state, but the drug may then precipitate in the GI tract before it

can be absorbed.

First-Pass Metabolism: (Rac)-AZD8186 may be subject to significant metabolism in the

gut wall or liver. Preclinical studies in mice have indicated a short half-life, and co-

administration with a cytochrome P450 inhibitor was used to increase exposure[2].

Efflux by Transporters: The compound might be a substrate for efflux transporters like P-

glycoprotein (P-gp) in the intestinal wall, which pump the drug back into the GI lumen.

Troubleshooting Steps:

Simulated GI Fluids: Conduct in vitro dissolution and precipitation studies in biorelevant

media that mimic the conditions of the stomach and intestines (e.g., FaSSIF and FeSSIF).

In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to assess the metabolic

stability of (Rac)-AZD8186.

Caco-2 Permeability Assays: This in vitro model can help determine the intestinal

permeability of the drug and identify if it is a substrate for efflux transporters.

II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (Rac)-AZD8186?

A1: (Rac)-AZD8186 is a potent and selective inhibitor of the class I phosphoinositide 3-

kinase (PI3K) isoforms β (beta) and δ (delta)[2][3]. It functions by blocking the

PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and leads to

decreased tumor cell proliferation[4][5][6]. Its activity is particularly pronounced in tumors

with a deficiency of the PTEN tumor suppressor, as these tumors are highly dependent on

the PI3Kβ isoform[3].
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Q2: What is known about the pharmacokinetics of (Rac)-AZD8186 from clinical trials?

A2: In a Phase I clinical trial, (Rac)-AZD8186 was administered orally to patients with

advanced solid tumors. The drug was found to be rapidly absorbed, with a median time to

maximum plasma concentration (Tmax) of 1.2 to 4.1 hours after a single dose and 1.5 to

3.0 hours after multiple doses. The pharmacokinetics were observed to be dose-

proportional[7][8][9].

Q3: What formulations of (Rac)-AZD8186 have been used in studies?

A3: In preclinical animal studies, (Rac)-AZD8186 has been formulated as a suspension in

0.5% HPMC (hydroxypropyl methylcellulose) and 0.1% Tween 80 for oral

administration[2]. In the Phase I clinical trial, the drug was administered as tablets[10].

Q4: Are there any known drug-drug interactions to consider with (Rac)-AZD8186?

A4: The Phase I clinical trial data indicated that the pharmacokinetics of AZD8186 were

not affected by co-administration with abiraterone acetate or vistusertib[7][9]. However,

preclinical studies in mice showed that co-administration with a cytochrome P450 inhibitor

significantly increased the exposure of AZD8186, suggesting that it may be a substrate for

CYP enzymes[2]. This should be considered when designing preclinical experiments.

III. Experimental Protocols
1. Protocol for In Vivo Oral Bioavailability Study in Mice

This protocol provides a general framework for assessing the oral bioavailability of a (Rac)-
AZD8186 formulation.

Animals: Male or female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.

Housing: Standard housing conditions with a 12-hour light/dark cycle and access to food and

water ad libitum. Animals should be fasted overnight before dosing.

Groups:

Group 1: Intravenous (IV) administration of (Rac)-AZD8186 (e.g., 1-2 mg/kg in a

solubilizing vehicle like 10% DMSO, 40% PEG300, 50% saline).
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Group 2: Oral (PO) administration of the (Rac)-AZD8186 test formulation (e.g., 10 mg/kg).

Procedure:

Administer the compound to each group via the respective route.

Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points

(e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

Process blood samples to obtain plasma and store at -80°C until analysis.

Analysis:

Quantify the concentration of (Rac)-AZD8186 in plasma samples using a validated LC-

MS/MS method.

Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate

software.

Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) *

(Dose_IV / Dose_oral) * 100.

IV. Visualizations
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of (Rac)-AZD8186.
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Caption: Troubleshooting workflow for improving the oral bioavailability of (Rac)-AZD8186.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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